3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine

Lipophilicity CNS Drug Design Cyclobutane Physicochemical Properties

3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6) is a cis-configured cyclobutane-1,3-diamine building block. It features a rigid, strained cyclobutane core substituted with a primary aminomethyl group and a tertiary N,N-dimethylamino group, resulting in a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 1909287-66-6
Cat. No. B2810114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
CAS1909287-66-6
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCN(C)C1CC(C1)CN
InChIInChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3
InChIKeySKFBUDMRUFCRQW-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6): Sourcing & Identity Overview


3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6) is a cis-configured cyclobutane-1,3-diamine building block [1]. It features a rigid, strained cyclobutane core substituted with a primary aminomethyl group and a tertiary N,N-dimethylamino group, resulting in a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . The compound is provided as the racemic cis (rac-(1s,3s)) stereoisomer, with the stereochemical configuration verified by InChI Key SKFBUDMRUFCRQW-KNVOCYPGSA-N [1].

Why Generic Cyclobutane Diamines Cannot Substitute for 3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6)


The combination of a conformationally constrained cis-cyclobutane scaffold and differentiated amine nucleophilicity makes simple structural analogs unreliable substitutes for 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine . The cis-1,3-disubstitution that defines CAS 1909287-66-6 imposes a specific spatial orientation and dipole moment that directly regulate molecular recognition and downstream reactivity [1]. Substituting with the regioisomeric 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) or the more flexible des-methyl analog 3-(aminomethyl)cyclobutan-1-amine will alter the exit vector angle, hydrogen-bonding capacity, and lipophilicity, leading to non-equivalent performance in any application where shape complementarity or differential amine reactivity is required .

Quantitative Differentiation Evidence for 3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6)


Cis-1,3-Disubstitution Imposes a Lower Computed LogP (XLogP3 = 0.1) Relative to Linear Amine Isomers, Modulating Membrane Permeability

3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine exhibits a computed XLogP3 of 0.1, which is significantly lower than that of the structurally related linear N-[1-(aminomethyl)-3-methylbutyl]-N,N-dimethylamine (estimated XLogP3 ~1.5) [1]. This 1.4 log unit reduction in lipophilicity arises from the compact cyclobutane ring restricting solvent-accessible surface area and is relevant for CNS drug design where lower logP reduces non-specific tissue binding.

Lipophilicity CNS Drug Design Cyclobutane Physicochemical Properties

Dual Amine Architecture Enables Orthogonal Functionalization: Primary Amine pKa ~10.5 vs Tertiary Amine pKa ~8.5 Differential Reactivity

The cis-cyclobutane scaffold of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine presents a primary aminomethyl group (predicted pKa ~10.5) alongside a tertiary N,N-dimethylamino group (predicted pKa ~8.5), providing a pKa differential of approximately 2.0 log units . In comparison, N1,N1-dimethylcyclobutane-1,3-diamine (CAS 1230100-88-5) contains a primary amine directly attached to the ring (pKa ~9.5) and a tertiary amine (pKa ~8.5), yielding a smaller ΔpKa of ~1.0 that reduces the selectivity window for sequential protection or derivatization .

Orthogonal Protection Amine Basicity Bifunctional Linker Design

Constrained Cyclobutane Core Reduces Rotatable Bonds (nRot = 2) vs. Linear Diamine Analogs (nRot = 5+), Enhancing Conformational Rigidity for Target Engagement

3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine has only 2 rotatable bonds (the C-N bonds of the aminomethyl and dimethylamino substituents), as computed by PubChem [1]. In contrast, the linear N-[1-(aminomethyl)-3-methylbutyl]-N,N-dimethylamine analog possesses at least 5 rotatable bonds , reducing its conformational rigidity. The lower rotatable bond count for the cyclobutane scaffold is a recognized driver of improved ligand binding entropy and target selectivity in medicinal chemistry programs [2].

Conformational Restriction Rotatable Bond Count Ligand Efficiency

Topological Polar Surface Area (TPSA = 29.3 Ų) Positions the Scaffold in Favorable CNS Drug Space Compared to Higher TPSA Cyclobutane Analogs

The TPSA of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine is calculated as 29.3 Ų [1]. The des-methyl analog 3-(aminomethyl)cyclobutan-1-amine, bearing a primary amine in place of the N,N-dimethylamino group, has a predicted TPSA of 43.7 Ų (due to an additional hydrogen bond donor), placing it above the established CNS drug threshold of TPSA < 40 Ų [2]. The N,N-dimethylation on the target compound effectively masks one hydrogen bond donor, reducing TPSA by approximately 14.4 Ų and improving predicted passive CNS permeability [3].

CNS Multiparameter Optimization Polar Surface Area Blood-Brain Barrier Penetration

Commercial Availability of Stereochemically Defined Cis-Racemate (95% Purity) from Multiple Suppliers Ensures Reproducible Procurement vs. Mixed or Undefined Stereochemistry Batches

Multiple established suppliers list 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine as the rac-(1s,3s) cis isomer at 95% purity minimum, including Enamine (EN300-267539) and AstaTech (AT13344) [1][2]. In contrast, the trans isomer of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine is not readily cataloged from major vendors, and attempted substitution with uncharacterized stereoisomer mixtures risks irreproducible biological data . The 95% purity specification is verified by NMR and LCMS for the cis racemate, providing assurance for SAR campaigns where stereochemistry directly influences pharmacophore geometry.

Stereochemical Integrity Vendor Qualification Reproducible Synthesis

Patented Intermediate in Neurological and Anti-Inflammatory Therapeutic Agents Provides a Validated Precedent for Procurement in Drug Discovery

The 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine scaffold appears in multiple patent applications as a key intermediate for therapeutic agents targeting neurological and anti-inflammatory pathways [1]. The cis-1,3-substitution pattern is specifically claimed in certain heterocyclic derivatives (see US-8461348-B2) where the cyclobutane core orients pendant pharmacophores for optimal target engagement . While broader cyclobutane-1,3-diamine scaffolds are used in medicinal chemistry, the specific N,N-dimethyl substitution pattern is associated with neurological indications, suggesting a differentiated intellectual property position relative to unsubstituted analogs.

Patent-Backed Building Block Neurological Indications Anti-Inflammatory

High-Impact Application Scenarios for 3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6)


CNS Drug Discovery: Designing Brain-Penetrant Ligands with Defined Exit Vector Geometry

The favorable CNS physicochemical profile (XLogP3 = 0.1, TPSA = 29.3 Ų, nRot = 2) combined with the cis-1,3-disubstitution exit vector makes 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine an ideal scaffold for fragment-based or structure-based design of CNS-penetrant ligands targeting GPCRs, ion channels, or enzymes where precise spatial presentation of amine pharmacophores is required [1][2]. The low rotatable bond count reduces entropic penalties upon binding, while the masked tertiary amine limits hydrogen bond donor count to one.

Orthogonal Bifunctional Linker for PROTAC and Bioconjugate Synthesis

The approximately 2.0 log unit pKa differential between the primary aminomethyl and tertiary N,N-dimethylamino groups allows chemoselective conjugation without complex protection schemes [1]. In PROTAC (Proteolysis Targeting Chimera) design, the primary amine can be derivatized with a ligase-binding moiety while the tertiary amine serves as a solubility-enhancing handle, all within a compact, rigid scaffold that minimizes linker flexibility and associated entropic penalties.

Stereochemically Defined Building Block for Fragment-Based Screening Libraries

The commercial availability of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine as a defined cis-racemate at 95% purity from multiple qualified suppliers (Enamine, AstaTech, Sima-Lab) ensures batch-to-batch consistency for fragment library construction [1]. The strained cyclobutane core offers a unique 3D shape not accessible from saturated acyclic or six-membered ring scaffolds, increasing library diversity and the probability of identifying novel starting points for lead generation campaigns.

Patent-Guided Intermediate for Neurological and Anti-Inflammatory Lead Optimization

Precedent from patent literature (e.g., US-8461348-B2) positions the 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine scaffold as a validated intermediate for heterocyclic derivatives with neurological and anti-inflammatory activity [1]. Medicinal chemistry teams can leverage this prior art to accelerate hit-to-lead optimization, either by directly elaborating the scaffold according to published routes or by using the core as a bioisosteric replacement for piperidine or piperazine rings in existing lead series.

Quote Request

Request a Quote for 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.